
Selenophene-3,4-dicarbonitrile
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Description
Selenophene-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C6H2N2Se and its molecular weight is 181.06g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications
Selenophene-3,4-dicarbonitrile has been investigated as a non-fullerene acceptor in organic photovoltaic cells. Its incorporation into photovoltaic devices enhances their efficiency due to several key properties:
- High Electron Affinity : The compound's structure allows for effective charge separation and transport, which is crucial for photovoltaic performance.
- Broad Absorption Spectrum : Selenophene derivatives can absorb light across a wide range of wavelengths, improving the overall energy conversion efficiency.
- Stability : Selenophene-based materials exhibit good thermal and photochemical stability, making them suitable for long-term applications in solar energy conversion.
Recent studies have shown that devices incorporating this compound can achieve remarkable efficiencies compared to traditional fullerene-based systems. For instance, a recent study highlighted the development of new A-π-D-π-A type molecules that incorporate selenophene derivatives, resulting in enhanced open-circuit voltages and improved fill factors in organic solar cells .
Biological Applications
The biological activity of selenophene derivatives has garnered attention due to their potential therapeutic effects. Research indicates that compounds containing selenium can exhibit significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Selenophene derivatives have been evaluated for their effectiveness against various bacterial strains. In vitro studies demonstrate that they possess moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies have reported that selenophene-containing compounds can induce apoptosis in cancer cells. For example, derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as HeLa and HL-60 .
Case Study: Antibacterial Activity
A comprehensive study assessed the antibacterial efficacy of several seleno-pyridone derivatives derived from selenophene. The results indicated that certain derivatives exhibited over 70% inhibition against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow for various functionalization reactions:
- Functionalization Reactions : The compound can undergo reactions that activate C-Se bonds, leading to the formation of new organic structures with diverse functionalities .
- Synthesis of Novel Materials : Researchers have utilized selenophene derivatives in the synthesis of polymers and other materials with specific electronic properties. For example, polyfluorene copolymers containing dicyano derivatives have been synthesized using palladium-catalyzed methods, demonstrating the utility of selenophene in advanced material science .
Summary Table of Applications
Properties
Molecular Formula |
C6H2N2Se |
---|---|
Molecular Weight |
181.06g/mol |
IUPAC Name |
selenophene-3,4-dicarbonitrile |
InChI |
InChI=1S/C6H2N2Se/c7-1-5-3-9-4-6(5)2-8/h3-4H |
InChI Key |
RASCLJNNGUXJCV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C[Se]1)C#N)C#N |
Canonical SMILES |
C1=C(C(=C[Se]1)C#N)C#N |
Origin of Product |
United States |
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